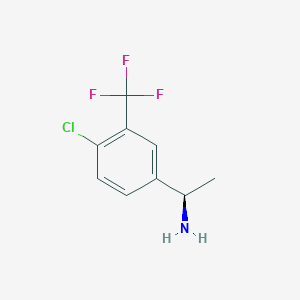
(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: is a chemical compound belonging to the class of tetrahydronaphthalene derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of corresponding nitro compounds or through the chlorination of tetrahydronaphthalene derivatives. Reaction conditions typically involve the use of reducing agents such as hydrogen in the presence of a catalyst or chlorinating agents like thionyl chloride.
Industrial Production Methods: On an industrial scale, the production of (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its role in enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of enzymatic activity.
Comparaison Avec Des Composés Similaires
(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: is compared with other similar compounds, highlighting its uniqueness:
6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chiral center present in this compound.
6-Chloro-1,2,3,4-tetrahydrocarbazole: Contains additional nitrogen atoms, leading to different chemical properties and biological activities.
Propriétés
IUPAC Name |
(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWLMFFVWVGIC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B8052582.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B8052585.png)

![8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8052595.png)
![2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B8052597.png)

![2-Chlorofuro[3,2-d]pyrimidine](/img/structure/B8052604.png)
![5,7-Dibromobenzo[d]isoxazol-3-amine](/img/structure/B8052623.png)





